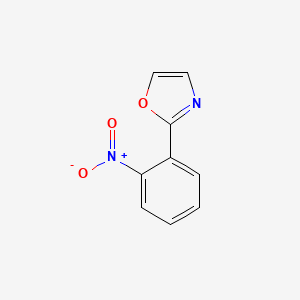

2-(2-Nitrophenyl)-1,3-oxazole

Description

2-(2-Nitrophenyl)-1,3-oxazole is a heterocyclic compound featuring a five-membered oxazole ring fused with a 2-nitrophenyl substituent. The oxazole core consists of two heteroatoms (oxygen and nitrogen), while the nitro group at the ortho position on the phenyl ring introduces strong electron-withdrawing effects. In that study, single-crystal X-ray analysis revealed a planar oxazole ring with a mean σ(C–C) bond length of 0.003 Å and an R factor of 0.037, suggesting high structural precision. The nitro group’s ortho orientation likely induces steric and electronic effects that distinguish this compound from para-substituted derivatives.

Properties

IUPAC Name |

2-(2-nitrophenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-11(13)8-4-2-1-3-7(8)9-10-5-6-14-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLIPOOAITVBES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CO2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitrophenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-nitrobenzoyl chloride with glycine in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Nitrophenyl)-1,3-oxazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The oxazole ring can participate in reduction reactions, leading to the formation of different derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the oxazole ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions include various substituted oxazoles, amino derivatives, and other functionalized aromatic compounds.

Scientific Research Applications

2-(2-Nitrophenyl)-1,3-oxazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Nitrophenyl)-1,3-oxazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations:

Nitro Group Positioning : The ortho-nitro group in this compound creates stronger electron-withdrawing effects compared to para-nitro derivatives (e.g., ). This may enhance electrophilic reactivity but reduce solubility due to increased molecular rigidity.

Biological Activity : Derivatives with sulfonyl and nitrile groups (e.g., compound №6 in ) exhibit cytokinin-like activity, whereas nitro-substituted oxazoles are less studied in this context. The nitro group’s electronic effects might interfere with receptor binding compared to sulfonyl or amine functionalities.

Crystallographic Stability : Analogous ortho-substituted oxazoles () demonstrate planar molecular geometries with low R factors (0.037), suggesting stability in solid-state packing. Para-substituted analogs () may exhibit different crystal lattice dynamics due to reduced steric interactions.

Biological Activity

2-(2-Nitrophenyl)-1,3-oxazole is an organic compound characterized by its unique oxazole ring and nitrophenyl substituent. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article reviews the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 178.16 g/mol

- SMILES Notation :

C1=NC(=C(C=C1)[N+](=O)[O])C(=O)C=C

The presence of the nitrophenyl group contributes to the compound's reactivity and biological activity by influencing electron distribution and molecular interactions.

Biological Activity Overview

Research into the biological activities of this compound has revealed several promising effects:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth at certain concentrations. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Properties

In vitro studies indicate that this compound can modulate inflammatory responses. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages. The proposed mechanism involves inhibition of NF-kB signaling pathways.

Study on Anticancer Activity

A notable study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The study also employed flow cytometry to analyze cell cycle distribution and found an accumulation of cells in the sub-G1 phase, indicative of apoptosis.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding affinity of this compound with target proteins associated with cancer progression. The compound demonstrated strong binding interactions with the active site of several kinases involved in cancer signaling pathways.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways and cancer cell proliferation.

- Reactive Oxygen Species (ROS) : It may induce oxidative stress in cancer cells, leading to cell death.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Nitrophenyl)-1,3-oxazole, and how can reaction yields be optimized?

- Methodological Answer : The compound is synthesized via condensation of nitrobenzaldehyde derivatives with dimethyl aminoacetal, followed by cyclization using concentrated sulfuric acid (H₂SO₄) and phosphorus pentoxide (P₂O₅) at elevated temperatures (180°C). Optimization involves controlling reaction time (20 minutes) and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization in ethanol improves purity . Yield improvements may involve alternative catalysts or solvent systems, such as visible-light photocatalysis for milder conditions .

Q. Which characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer : Key techniques include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.